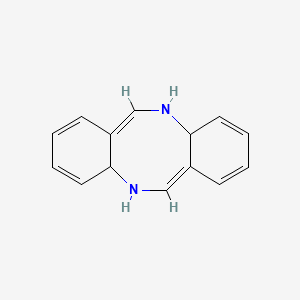
Phenhomazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. The compound’s unique structure and properties make it a subject of interest in various scientific research fields.
准备方法
Phenhomazine can be synthesized through a series of chemical reactions starting from Tröger’s base. The synthetic route involves the following steps :
Heating of p-nitrophenoxide: This step produces bis(p-nitrophenyl)ether.
Treatment with hydrazine hydrate: This converts bis(p-nitrophenyl)ether to bis(p-aminophenyl)ether.
Reaction with paraformaldehyde and triflouroacetic anhydride: This forms the Trögerophane structure.
Treatment with potassium carbonate: This step yields tetrahydrothis compound.
Final reactions: The tetrahydrothis compound is then reacted with phenacylchloride, bromoacetic acid, or ethyl bromoacetate in the presence of triethyl amine under reflux to produce the final macrocyclic compounds.
化学反应分析
Phenhomazine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are common in modifying the compound’s functional groups.
Substitution Reactions: this compound can undergo substitution reactions, particularly with halides and other nucleophiles.
Cyclization Reactions: The formation of the macrocyclic structure involves cyclization steps.
Common reagents used in these reactions include hydrazine hydrate, paraformaldehyde, triflouroacetic anhydride, potassium carbonate, phenacylchloride, bromoacetic acid, and ethyl bromoacetate . The major products formed are various macrocyclic derivatives of this compound.
科学研究应用
Phenhomazine has shown promising applications in several scientific research areas :
Chemistry: Used as a building block for synthesizing complex macrocyclic structures.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Notably studied for its anticancer properties, showing selectivity towards colon cancer cell lines.
作用机制
The mechanism of action of phenhomazine involves its interaction with specific molecular targets and pathways . It is believed to exert its effects through:
Inhibition of cancer cell proliferation: By interfering with cellular pathways that regulate cell growth and division.
Induction of apoptosis: Triggering programmed cell death in cancer cells.
Interaction with DNA: Binding to DNA and disrupting its function, leading to cell death.
相似化合物的比较
Phenhomazine is compared with other similar compounds, such as phenazines and Tröger’s base derivatives . These compounds share some structural similarities but differ in their specific biological activities and applications. This compound’s unique macrocyclic structure and chiral properties distinguish it from other phenazine derivatives, making it a valuable compound for targeted anticancer therapies.
Similar Compounds
- Phenazine
- Tröger’s base
- Phenazine-1-carboxylic acid
- Clofazimine
属性
CAS 编号 |
262-99-7 |
|---|---|
分子式 |
C14H14N2 |
分子量 |
210.27 g/mol |
IUPAC 名称 |
(6Z,12Z)-4a,5,10a,11-tetrahydrobenzo[c][1,5]benzodiazocine |
InChI |
InChI=1S/C14H14N2/c1-3-7-13-11(5-1)9-15-14-8-4-2-6-12(14)10-16-13/h1-10,13-16H/b11-9-,12-10- |
InChI 键 |
UPQUBYGCHXUYHB-HWAYABPNSA-N |
手性 SMILES |
C1=CC/2N/C=C/3\C(N/C=C2/C=C1)C=CC=C3 |
SMILES |
C1=CC2C(=CNC3C=CC=CC3=CN2)C=C1 |
规范 SMILES |
C1=CC2C(=CNC3C=CC=CC3=CN2)C=C1 |
同义词 |
phenhomazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-Oxo-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-3-quinazolinyl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1228639.png)
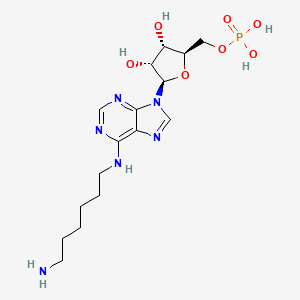
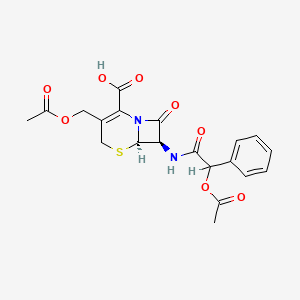


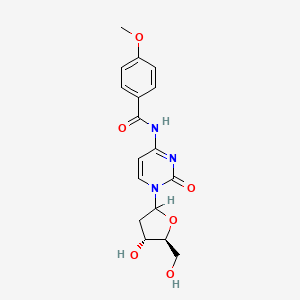
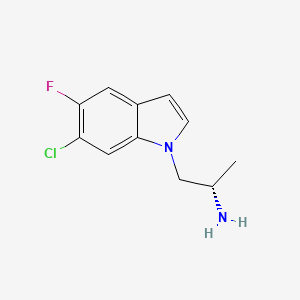
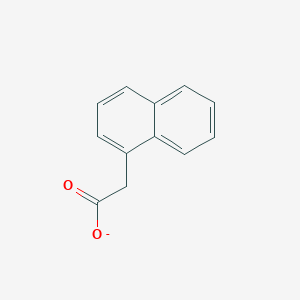
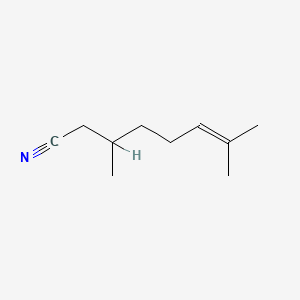
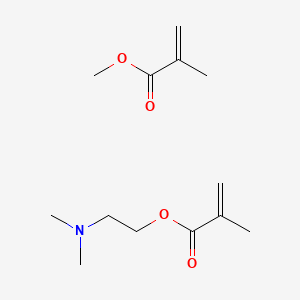
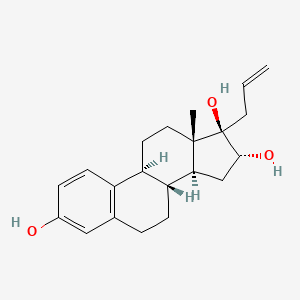
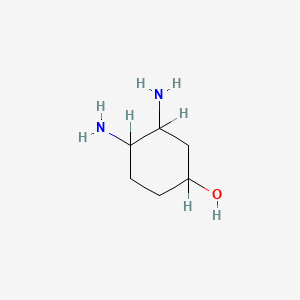
![1-(2-Methoxyethyl)-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B1228660.png)
![7-(5-chloro-2-methoxyanilino)-6-[(4-methoxyphenyl)methyl]-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1228662.png)
